Methyl 7-amino-2,3-dihydro-1,4-benzodioxine-5-carboxylate
Overview
Description
Methyl 7-amino-2,3-dihydro-1,4-benzodioxine-5-carboxylate is a chemical compound that belongs to the class of benzodioxine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-amino-2,3-dihydro-1,4-benzodioxine-5-carboxylate typically involves the following steps:
Formation of the Benzodioxine Ring: The benzodioxine ring can be synthesized through a cyclization reaction involving catechol and an appropriate dihalide under basic conditions.
Esterification: The carboxylate group can be introduced through an esterification reaction involving the corresponding carboxylic acid and methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-amino-2,3-dihydro-1,4-benzodioxine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include quinone derivatives, hydroquinone derivatives, and various substituted benzodioxine derivatives.
Scientific Research Applications
Methyl 7-amino-2,3-dihydro-1,4-benzodioxine-5-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antioxidant, and anticancer properties.
Biology: It is used in biological studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Material Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of Methyl 7-amino-2,3-dihydro-1,4-benzodioxine-5-carboxylate involves its interaction with specific molecular targets and pathways. The amino group and the benzodioxine ring play crucial roles in its biological activity. The compound can interact with enzymes, receptors, and other proteins, leading to modulation of cellular signaling pathways and exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 7-amino-2,3-dihydro-1,4-benzodioxane-5-carboxylate
- Methyl 7-amino-2,3-dihydro-1,4-benzodioxole-5-carboxylate
- Methyl 7-amino-2,3-dihydro-1,4-benzodioxepine-5-carboxylate
Uniqueness
Methyl 7-amino-2,3-dihydro-1,4-benzodioxine-5-carboxylate is unique due to its specific substitution pattern and the presence of the benzodioxine ring, which imparts distinct electronic and steric properties. These properties influence its reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
methyl 7-amino-2,3-dihydro-1,4-benzodioxine-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-13-10(12)7-4-6(11)5-8-9(7)15-3-2-14-8/h4-5H,2-3,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPLLNNPRZMIPTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=CC(=C1)N)OCCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40728574 | |
Record name | Methyl 7-amino-2,3-dihydro-1,4-benzodioxine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40728574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
819800-89-0 | |
Record name | Methyl 7-amino-2,3-dihydro-1,4-benzodioxine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40728574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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